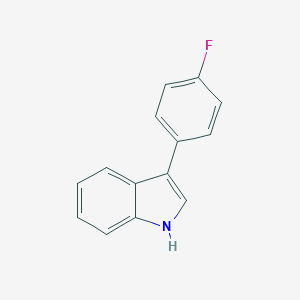

3-(4-Fluorophenyl)-1h-indole

Übersicht

Beschreibung

3-(4-Fluorophenyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic compounds. The presence of a fluorine atom on the phenyl ring enhances its chemical properties, making it a compound of interest in various fields, including medicinal chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)-1H-indole typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, where phenylhydrazine derivatives react with ketones or aldehydes under acidic conditions to form the indole ring. For this compound, 4-fluorophenylhydrazine and a suitable ketone are used as starting materials.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. Catalysts and optimized reaction parameters are employed to enhance the efficiency of the process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced indole derivatives.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are often used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Formation of indole-3-carboxylic acid derivatives.

Reduction: Formation of 3-(4-fluorophenyl)-1H-indoline.

Substitution: Formation of various substituted indoles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Role in Statin Development

One of the primary applications of 3-(4-Fluorophenyl)-1H-indole is its use as an intermediate in the synthesis of Fluvastatin , a drug utilized to manage hypercholesterolemia and prevent cardiovascular diseases. Fluvastatin is a member of the statin class, which works by inhibiting HMG-CoA reductase, thereby lowering cholesterol levels. Research indicates that derivatives of this compound can significantly reduce serum total cholesterol, triglycerides, and low-density lipoprotein levels, making it a valuable component in cardiovascular therapies .

Antimycobacterial Activity

The compound has also been studied for its antimycobacterial properties . In various studies, derivatives of indole have shown promise against Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. The presence of specific substituents on the indole ring can influence the antimicrobial activity; for instance, fluorinated compounds often exhibit varied degrees of potency against Mtb. The minimum inhibitory concentration (MIC) values for these compounds indicate their effectiveness, with some showing promising results that warrant further investigation .

Synthetic Pathways

The synthesis of this compound typically involves several chemical reactions, including Friedel-Crafts acylation and cyclization processes. For example, one synthetic route involves the condensation of fluorobenzene with chloroacetyl chloride followed by cyclization to yield the desired indole structure .

Crystal Structure Analysis

Recent studies have focused on the crystallization and structural characterization of derivatives like (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde . X-ray diffraction analysis revealed insights into the molecular geometry and intermolecular interactions within these compounds, which are essential for understanding their biological activity and potential modifications for enhanced efficacy .

Photonic Applications

This compound exhibits interesting non-linear optical properties , making it a candidate for applications in photonics. The introduction of electron-withdrawing groups like fluorine enhances the hyperpolarizability of the indole framework, which is crucial for developing materials with improved optical responses . This property can be leveraged in designing new materials for optical devices, such as sensors and switches.

Research Findings and Case Studies

Wirkmechanismus

The mechanism of action of 3-(4-Fluorophenyl)-1H-indole varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity towards these targets, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

3-Phenyl-1H-indole: Lacks the fluorine atom, resulting in different chemical properties and biological activities.

3-(4-Chlorophenyl)-1H-indole: Contains a chlorine atom instead of fluorine, which affects its reactivity and interactions with biological targets.

3-(4-Methylphenyl)-1H-indole:

Uniqueness: The presence of the fluorine atom in 3-(4-Fluorophenyl)-1H-indole imparts unique electronic properties, enhancing its stability and reactivity. This makes it a valuable compound in various research and industrial applications, distinguishing it from its analogs.

Biologische Aktivität

3-(4-Fluorophenyl)-1H-indole is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of the fluorophenyl group enhances its pharmacological properties, making it a subject of various studies, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound, synthesizing data from multiple sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound this compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The fluorine substitution at the para position of the phenyl group is believed to influence its biological interactions and pharmacokinetics.

Molecular Characteristics

- Molecular Formula : C17H14FN

- Molecular Weight : 253.30 g/mol

- Melting Point : Not specified

- Boiling Point : Approximately 474.0 ± 40.0 °C at 760 mmHg .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in anti-cancer and anti-inflammatory contexts. The compound interacts with various biological targets, including enzymes and receptors involved in disease progression.

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines.

| Cell Line | IC50 (µM) | % Inhibition |

|---|---|---|

| MCF-7 (Breast Cancer) | 2.6 ± 0.89 | 84.83 |

| T-47D (Breast Cancer) | 1.8 ± 0.9 | 90.47 |

| SK-MEL-5 (Melanoma) | 2.5 ± 0.5 | 81.58 |

| MDA-MB-468 (Breast) | 2.3 ± 0.6 | 84.32 |

The above table summarizes findings from various studies where the compound demonstrated potent antiproliferative effects against different cancer cell lines .

The mechanism by which this compound exerts its biological effects involves multiple pathways:

- Apoptosis Induction : The compound has been observed to induce apoptosis in cancer cells, leading to reduced tumor growth in vivo models.

- Enzyme Inhibition : It interacts with key enzymes involved in cancer metabolism and signaling pathways, such as EGFR and Src kinases, which are critical for tumor progression .

Case Studies

-

Study on MCF-7 Cells :

A study reported that treatment with this compound resulted in significant apoptosis induction in MCF-7 breast cancer cells, with an IC50 value of approximately 2.6 µM, indicating its potential as a therapeutic agent . -

In Vivo Tumor Growth Suppression :

In animal models bearing tumors, administration of the compound led to marked suppression of tumor growth compared to control groups, supporting its efficacy as an anticancer agent .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other indole derivatives to understand its unique properties better.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 3-(phenyl)-1H-indole-2-carboxylate | Lacks fluorine substitution | Primarily used for anti-inflammatory effects |

| Methyl this compound-2-carboxylate | Methyl group instead of ethyl | Exhibits different solubility properties |

| Ethyl 3-(4-chlorophenyl)-1H-indole-2-carboxylate | Chlorine instead of fluorine | Different reactivity patterns |

This table illustrates how structural variations affect the biological activity and pharmacological applications of indole derivatives .

Eigenschaften

IUPAC Name |

3-(4-fluorophenyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN/c15-11-7-5-10(6-8-11)13-9-16-14-4-2-1-3-12(13)14/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVIPMRWCFOHBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50541130 | |

| Record name | 3-(4-Fluorophenyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101125-32-0 | |

| Record name | 3-(4-Fluorophenyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 101125-32-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 3-(4-Fluorophenyl)-1H-indole derivatives influence their activity and selectivity for the 5-HT2 receptor?

A1: The research [] highlights the importance of specific substitutions on the this compound scaffold for potent and selective 5-HT2 receptor antagonism. Key findings include:

Q2: What are the implications of the high 5-HT2 receptor selectivity of these compounds?

A2: The high selectivity for 5-HT2 receptors observed in compounds like 1-[2-[4-[2,5-dimethyl-3-(4-fluorophenyl)-1H-indol-1-yl]-1- piperidinyl]ethyl]-2-imidazolidinone (IC50 = 3.4 nM) is significant []. This selectivity profile suggests that these compounds could potentially offer therapeutic benefits in conditions where 5-HT2 receptor antagonism is desired, while minimizing the risk of off-target effects associated with dopamine D2 or α1 adrenoceptor modulation. Further research is necessary to fully understand the therapeutic potential and safety profiles of these compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.